Cas no 470716-52-0 ((4-Chlorophenyl)(2,5-difluorobenzyl)sulfane)
470716-52-0 structure
Product Name:(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane
CAS-nummer:470716-52-0
MF:C13H9ClF2S
MW:270.725368261337
CID:835871
PubChem ID:16681304
Update Time:2025-04-19
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-[[(4-Chlorophenyl)thio]methyl]-1,4-difluorobenzene
- (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane
- 2-{[(4-Chlorophenyl)sulfanyl]methyl}-1,4-difluorobenzene
- (4-chlorophenylsulphanylmethyl)-(phenyl)-ketone
- 1-Phenyl-2-(4-chlorphenylthio)-ethanon
- 2-(4-chloro-phenylsulfanyl)-1-phenyl-ethanone
- 2-(4-chlorophenylthio)-1-phenylethanone
- 2-[(4-chlorophenyl)thio]-1-phenylethanone
- 2-[(4-Chlorophenyl)thiomethyl]-1,4-difluorobenzene
- AC1L5THU
- AC1Q3RIY
- CHEMBL238668
- CTK4I5436
- ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-
- NSC35979
- SureCN657544
- 4-chlorophenyl 2,5-difluorobenzyl sulfide
- SCHEMBL1632417
- AKOS015899330
- VTA71652
- DTXSID701218051
- CS-13751
- DB-329734
- 470716-52-0
- 2-[(4-chlorophenyl)sulfanylmethyl]-1,4-difluorobenzene
- IGFFKYIHTJTKBF-UHFFFAOYSA-N
- 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
- CS-M0980
-
- MDL: MFCD17676925
- Inchi: 1S/C13H9ClF2S/c14-10-1-4-12(5-2-10)17-8-9-7-11(15)3-6-13(9)16/h1-7H,8H2
- InChI-sleutel: IGFFKYIHTJTKBF-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)SCC1C=C(C=CC=1F)F
Berekende eigenschappen
- Exacte massa: 270.0081555g/mol
- Monoisotopische massa: 270.0081555g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 232
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 25.3Ų
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | C614150-10mg |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614150-50mg |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C614150-100mg |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 100mg |
$ 135.00 | 2022-06-06 | ||
| A2B Chem LLC | AG20653-1g |
(4-chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AG20653-5g |
(4-chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 97% | 5g |
$2831.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057244-100mg |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 98% | 100mg |
¥1444.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057244-250mg |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 98% | 250mg |
¥2236.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057244-1g |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 98% | 1g |
¥4128.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057244-5g |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 98% | 5g |
¥12026.00 | 2024-05-12 | |
| Crysdot LLC | CD12070141-1g |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane |
470716-52-0 | 95+% | 1g |
$437 | 2024-07-24 |
(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane Gerelateerde literatuur
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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